Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Description
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (CAS: 1024594-86-2) is a heterocyclic compound featuring a fused thienothiophene core substituted with two bromine atoms at the 4- and 6-positions and a methyl ester group at the 2-position. Its molecular formula is C₈H₄Br₂O₂S₂, with a molecular weight of 356.05 g/mol . The compound is synthesized via bromination of thieno[3,4-b]thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF, followed by esterification . Structural confirmation is achieved through NMR and FTIR spectroscopy .
This compound serves as a critical monomer in polymer solar cells (PSCs), where its electron-deficient bromine substituents enhance charge transport and stability in donor-acceptor (D–A) copolymers .
Properties
Molecular Formula |
C8H4Br2O2S2 |
|---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
methyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H4Br2O2S2/c1-12-8(11)4-2-3-5(13-4)7(10)14-6(3)9/h2H,1H3 |
InChI Key |
HUSDGEILMHYCQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Dibromothieno[3,4-b]thiophene-2-Carboxylic Acid
The carboxylic acid precursor (CAS 1024594-86-2) is synthesized via direct bromination of thieno[3,4-b]thiophene-2-carboxylic acid using N-bromosuccinimide (NBS). Key steps include:
-
Reaction Conditions : NBS (2.2 equiv) in dimethylformamide (DMF) at 40°C for 24 hours.
-
Workup : Quenching with sodium sulfite, extraction with dichloromethane, and purification via column chromatography (dichloromethane/hexane).
Alternative Route: Esterification Followed by Bromination
Synthesis of Methyl Thieno[3,4-b]thiophene-2-Carboxylate
The unbrominated ester is prepared via acid-catalyzed esterification :
Bromination of the Ester
While less common, bromination of the pre-formed ester is theoretically feasible:
-
Challenges : Regioselectivity issues may arise due to electron-withdrawing ester groups deactivating the thiophene ring.
-
Potential Reagents : Bromine (Br₂) in acetic acid or NBS in carbon tetrachloride.
-
Optimization : Elevated temperatures (60–80°C) and extended reaction times (48 hours) may improve yields.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Techniques
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves dibromo isomers.
-
Recrystallization : Toluene or hexane yields high-purity crystals.
Applications and Derivatives
The methyl ester serves as a monomer in Stille polycondensation for photovoltaic polymers. For example:
Chemical Reactions Analysis
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the field of organic electronics. It is a key monomer in the synthesis of low band gap polymers, which are used in:
Organic Field-Effect Transistors (OFETs): These polymers are used as semiconducting materials in OFETs, which are essential components of flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the synthesis of materials for OLEDs, which are used in display technologies.
Organic Photovoltaics (OPVs): It is used in the development of materials for OPVs, which are used in solar cells.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in electronic applications involves its ability to form conjugated polymers with low band gaps. These polymers facilitate the efficient transport of charge carriers, which is essential for the performance of electronic devices. The molecular targets include the active sites in the polymer chains where the conjugation occurs, and the pathways involved include the π-π stacking interactions that enhance the electronic properties of the materials .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Processing
- Alkyl Esters : Longer alkyl chains (e.g., 2-ethylhexyl, dodecyl) significantly improve solubility in organic solvents, enabling better film formation in PSCs .
- Methyl Ester : While less soluble, the methyl derivative is more reactive in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .
Electronic Properties
- Bromine Atoms : The dibromo substitution introduces strong electron-withdrawing effects, critical for reducing the bandgap in D–A polymers .
- Fluorination : The 3-fluoro derivative (C₈H₃Br₂FO₂S₂) exhibits enhanced electron deficiency, improving charge separation and power conversion efficiency in PSCs .
Structural Modifications
- Dihydro Derivative: The absence of bromine and aromaticity in Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate limits its use in photovoltaics but offers a versatile scaffold for further functionalization .
Photovoltaic Performance
- PTB Polymers: Copolymers incorporating this compound demonstrate high hole mobility (e.g., PTB7 and PTB-BO), achieving power conversion efficiencies (PCE) >10% .
- Fluorinated Analogues: Devices using fluorinated monomers show reduced charge recombination and improved open-circuit voltage (VOC) .
Q & A
Q. What are the recommended synthetic routes for Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves bromination of a methyl thienothiophene carboxylate precursor. Key steps include:
- Bromination: Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C. For regioselective dibromination at positions 4 and 6, steric and electronic directing effects of the ester group must be considered .
- Work-up: Quench excess bromine with sodium thiosulfate, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification.
- Yield Optimization: Control stoichiometry (2.2 eq Br₂ per equivalent substrate) and monitor reaction progress via TLC. Yields range from 60–85% depending on solvent polarity and temperature gradients .
Q. Table 1: Bromination Conditions Comparison
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | DCM | 0–25 | 75 | |
| NBS | CCl₄ | 40 | 65 |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) should show [M+H⁺] at m/z 351.87 (C₇H₅Br₂O₂S₂⁺) .
- Elemental Analysis: Match calculated vs. observed C, H, Br, and S percentages (tolerance <0.3%).
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The bromine atoms act as leaving groups in Suzuki or Stille couplings. Key considerations:
- Electronic Effects: Electron-withdrawing ester and bromine groups activate the thiophene ring for nucleophilic aromatic substitution (SNAr) but may hinder oxidative addition in palladium-catalyzed reactions.
- Solvent/Catalyst Systems: Use Pd(PPh₃)₄ in THF/water (3:1) with K₂CO₃ as base. Monitor regioselectivity via HPLC-MS to detect mono- vs. di-substituted products .
- Computational Modeling: Density functional theory (DFT) calculations predict charge distribution and reactive sites. Compare with analogous compounds like methyl 4,5-dibromothiophene-2-carboxylate .
Q. Table 2: DFT-Calculated Charge Distribution
| Position | Charge Density (e) | Reactivity Rank |
|---|---|---|
| C4 | -0.12 | 1 (Most reactive) |
| C6 | -0.09 | 2 |
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in polymer semiconductor applications?
Methodological Answer: Discrepancies arise from varying polymerization conditions:
- Controlled Experiments: Replicate procedures with standardized monomer ratios (e.g., 1:1 with EDOT for PEDOT analogs) and oxidants (FeCl₃ vs. ammonium persulfate) .
- Characterization: Use cyclic voltammetry (CV) to compare HOMO/LUMO levels and gel permeation chromatography (GPC) for molecular weight distributions.
- Statistical Analysis: Apply ANOVA to evaluate significance of conductivity differences (reported 10–200 S/cm) .
Q. What strategies are recommended for analyzing metabolic stability of derivatives in biological assays?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins .
- Metabolite Identification: Use high-resolution MS/MS to detect hydroxylation or debromination products. Compare fragmentation patterns with synthetic standards .
- Computational Predictions: Apply QSAR models to estimate aldehyde oxidase (AO) susceptibility based on electron-deficient thiophene cores .
Q. Table 3: Metabolic Stability Data (HLM Assay)
| Derivative | Half-life (min) | Major Metabolite |
|---|---|---|
| Parent | 45 | 4-OH Debrominated |
| Methoxy | 90 | 6-OCH₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
